![molecular formula C12H9ClN4 B8418112 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile CAS No. 479685-47-7](/img/structure/B8418112.png)
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile
Descripción general
Descripción
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a benzonitrile group, which is a benzene ring with a nitrile group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile typically involves the reaction of 6-chloro-2-pyrazinecarboxamide with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-pyrazinecarboxamide: A precursor in the synthesis of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile.
Benzylamine: Another precursor used in the synthesis.
Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a pyrazine ring and a benzonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
479685-47-7 |
|---|---|
Fórmula molecular |
C12H9ClN4 |
Peso molecular |
244.68 g/mol |
Nombre IUPAC |
3-[[(6-chloropyrazin-2-yl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C12H9ClN4/c13-11-7-15-8-12(17-11)16-6-10-3-1-2-9(4-10)5-14/h1-4,7-8H,6H2,(H,16,17) |
Clave InChI |
QBCWWZGTKVUZQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)CNC2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


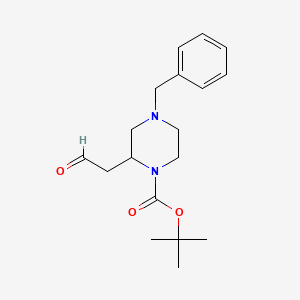
![6-Bromo-2-tert-butyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8418050.png)

![(1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B8418072.png)
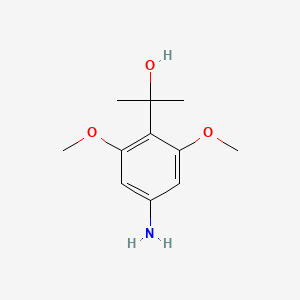

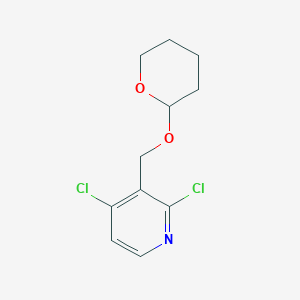

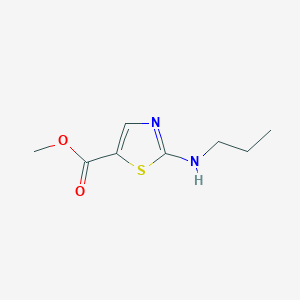
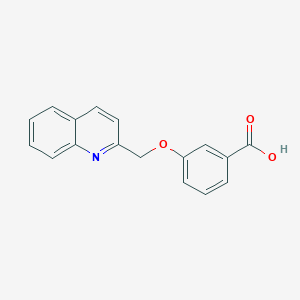
sulfamoyl}benzoic acid](/img/structure/B8418121.png)

